molecular formula C17H14N4O5S B4051635 4-[({2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)METHYL]BENZOIC ACID

4-[({2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)METHYL]BENZOIC ACID

Cat. No.: B4051635
M. Wt: 386.4 g/mol
InChI Key: PSAUYFCOZFYJPC-UHFFFAOYSA-N
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Description

4-[({2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)METHYL]BENZOIC ACID is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 4-[({2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)METHYL]BENZOIC ACID typically involves multiple steps, starting with the preparation of the benzimidazole core. Common synthetic routes include the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The nitro group is introduced through nitration reactions, and the sulfonyl group is added via sulfonation. The final step involves the acylation of the benzimidazole derivative with benzoic acid or its derivatives under appropriate reaction conditions .

Chemical Reactions Analysis

4-[({2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)METHYL]BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.

    Acylation: The compound can be acylated to form various derivatives

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts, oxidizing agents like potassium permanganate, and acylating agents like acetic anhydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[({2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)METHYL]BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[({2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)METHYL]BENZOIC ACID involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities . The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its therapeutic potential .

Comparison with Similar Compounds

4-[({2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)METHYL]BENZOIC ACID can be compared with other benzimidazole derivatives, such as:

    Metronidazole: Known for its antimicrobial properties.

    Omeprazole: Used as an antiulcer agent.

    Thiabendazole: An anthelmintic agent

Properties

IUPAC Name

4-[[[2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S/c22-15(18-8-10-1-3-11(4-2-10)16(23)24)9-27-17-19-13-6-5-12(21(25)26)7-14(13)20-17/h1-7H,8-9H2,(H,18,22)(H,19,20)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAUYFCOZFYJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[({2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)METHYL]BENZOIC ACID
Reactant of Route 2
Reactant of Route 2
4-[({2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)METHYL]BENZOIC ACID
Reactant of Route 3
Reactant of Route 3
4-[({2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)METHYL]BENZOIC ACID
Reactant of Route 4
4-[({2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)METHYL]BENZOIC ACID
Reactant of Route 5
Reactant of Route 5
4-[({2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)METHYL]BENZOIC ACID
Reactant of Route 6
4-[({2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)METHYL]BENZOIC ACID

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